4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in the formulation of drugs and other industrial products .
Mechanism of Action
The mechanism of action of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .
Properties
IUPAC Name |
pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVSYYBUBOWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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